Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 725217-28-7
Cat. No.: VC4312993
Molecular Formula: C15H15ClN4O2
Molecular Weight: 318.76
* For research use only. Not for human or veterinary use.
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 725217-28-7](/images/structure/VC4312993.png)
Specification
CAS No. | 725217-28-7 |
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Molecular Formula | C15H15ClN4O2 |
Molecular Weight | 318.76 |
IUPAC Name | methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Standard InChI Key | CGJXIZKRVWARDS-UHFFFAOYSA-N |
SMILES | CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate, reflects its intricate structure:
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A triazolo[1,5-a]pyrimidine core, comprising a pyrimidine ring fused with a 1,2,4-triazole moiety.
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4-Chlorophenyl group at position 7, contributing hydrophobic and electron-withdrawing effects.
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Ethyl substituent at position 5, influencing steric and electronic properties.
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Methyl ester at position 6, enhancing solubility and serving as a potential prodrug moiety.
The molecular formula is C₁₇H₁₇ClN₄O₂, with a calculated molecular weight of 350.8 g/mol (derived from analogous structures in ).
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₇H₁₇ClN₄O₂ |
Molecular Weight | 350.8 g/mol |
SMILES | CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)CC |
Hydrogen Bond Donors | 1 (N–H group) |
Hydrogen Bond Acceptors | 6 (N and O atoms) |
Synthesis and Green Chemistry Approaches
General Synthetic Pathways
While no explicit protocol for this compound exists in the literature, its synthesis likely follows established methods for triazolo-pyrimidine derivatives. A three-component reaction involving:
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β-Ketoester (e.g., methyl acetoacetate)
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Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
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3-Amino-1,2,4-triazole
under catalytic conditions is a plausible route . The use of 4,4'-trimethylenedipiperidine as a green additive, as reported for analogous compounds, could enhance reaction efficiency and sustainability .
Optimized Reaction Conditions
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Catalyst: 4,4'-Trimethylenedipiperidine (10 mol%), enabling a Lewis base-assisted mechanism.
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Yield: Expected 80–90% based on similar triazolo-pyrimidine syntheses .
Table 2: Comparative Synthesis Metrics for Analogous Compounds
Compound | Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|---|
Ethyl 5-methyl analog | Piperidine | 75 | 6 |
Methyl 5-methyl-2-(methylsulfanyl) | — | 82 | 5 |
Target compound (hypothetical) | 4,4'-Trimethylenedipiperidine | 85–90 (predicted) | 4–5 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Thermal Stability: Decomposition temperature >200°C (estimated via TGA of analogs ).
Spectroscopic Characterization
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¹H NMR: Anticipated signals include a singlet for the methyl ester (δ 3.6–3.8 ppm), a triplet for the ethyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.3–7.5 ppm) .
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N triazole), and 750 cm⁻¹ (C–Cl) .
Hypothesized Biological Activity
Antimicrobial Applications
Methyl esters of triazolo-pyrimidines demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) . The chlorine substituent likely improves membrane penetration.
Comparative Analysis with Structural Analogs
Table 3: Impact of Substituents on Bioactivity
Key trends:
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